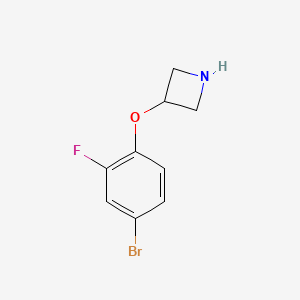

3-(4-Bromo-2-fluorophenoxy)azetidine

Description

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

3-(4-bromo-2-fluorophenoxy)azetidine |

InChI |

InChI=1S/C9H9BrFNO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |

InChI Key |

IUBGLOJORVPFGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Bromo-2-fluorophenoxy)azetidine: A Versatile Building Block in Modern Drug Discovery

Executive Summary: 3-(4-Bromo-2-fluorophenoxy)azetidine is a strategically-functionalized heterocyclic compound that has emerged as a valuable building block for medicinal chemists. Its unique structural architecture, combining a strained azetidine ring with a synthetically versatile bromofluoro-aromatic moiety, offers a powerful platform for developing novel therapeutics. The azetidine scaffold imparts favorable physicochemical properties such as improved solubility and metabolic stability, while the substituted phenyl ring provides precise vectors for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its properties, synthesis, and critical applications in drug development, tailored for researchers and professionals in the field.

Introduction: The Rise of the Azetidine Scaffold

In the landscape of medicinal chemistry, four-membered nitrogen-containing heterocycles, known as azetidines, have become privileged scaffolds.[1][2] Their rising prominence is attributed to the unique combination of properties they confer upon a drug molecule. The inherent ring strain and sp3-rich, three-dimensional character of the azetidine ring can significantly enhance metabolic stability, aqueous solubility, and receptor binding affinity when compared to more common cyclic amines like pyrrolidine or piperidine.[1][3] This has led to the incorporation of azetidine motifs in several FDA-approved drugs, highlighting their therapeutic value across diverse areas including oncology, infectious diseases, and inflammation.[1]

This compound represents a highly valuable, functionalized member of this class. It is not an active pharmaceutical ingredient (API) itself, but rather a sophisticated intermediate or building block. Its design is deliberate:

-

The Azetidine Core: Provides a rigid, polar scaffold that can improve pharmacokinetic profiles.[4]

-

The Phenoxy Linker: Connects the azetidine to the aromatic ring, providing a specific spatial orientation for molecular interactions.

-

The 2-Fluoro Substituent: This electron-withdrawing group can modulate the pKa of the aromatic system and offer a site for hydrogen bonding, potentially enhancing target affinity.[3]

-

The 4-Bromo Substituent: Serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for late-stage functionalization and library synthesis.

This combination of features makes this compound a powerful tool for lead optimization and the exploration of novel chemical space.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1219977-37-3 | [5] |

| Molecular Formula | C₉H₉BrFNO | [5] |

| Molecular Weight | 246.08 g/mol | [5] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1C(NC1)OC2=C(C=C(C=C2)Br)F | N/A |

| Physical Form | Solid (Typical) | |

| Purity | Typically ≥98% | [5] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While various proprietary methods exist, a common and logical approach involves the nucleophilic substitution of a protected 3-hydroxyazetidine with a suitably activated fluorophenol.

Retrosynthetic Analysis & Proposed Pathway

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available precursors. The key disconnection is the ether linkage, suggesting a Williamson ether synthesis or a Mitsunobu reaction as a plausible forward strategy.

Caption: Retrosynthetic analysis of the target molecule.

Exemplary Synthetic Protocol (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry (if applicable) and is well-suited for this transformation. This protocol is a representative example and should be optimized for scale and specific laboratory conditions.

Step 1: Mitsunobu Coupling

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 4-Bromo-2-fluorophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.

-

Causality: The reaction is performed at 0 °C to control the exothermic nature of the initial steps and minimize side reactions. Anhydrous conditions are critical as water would quench the reactive intermediates.

-

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed.

-

Self-Validation: Comparing the reaction mixture spot to the starting material spots on a TLC plate provides a rapid check for reaction completion. LC-MS confirms the formation of the desired product mass.

-

Step 2: Deprotection

-

Once the coupling is complete, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude residue in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq.) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-3 hours.

-

Causality: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, cleanly releasing the free secondary amine of the azetidine ring.

-

-

Monitor the deprotection by TLC or LC-MS.

Step 3: Work-up and Purification

-

Upon completion, concentrate the mixture in vacuo.

-

Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent like ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound as the final product.

-

Self-Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold for creating more complex, biologically active molecules. The azetidine nitrogen and the aryl bromide serve as two orthogonal synthetic handles.

Workflow for Derivatization

The secondary amine of the azetidine ring can be functionalized through various reactions, while the aryl bromide is primed for cross-coupling. This dual reactivity allows for the systematic exploration of chemical space around the core scaffold.

Caption: Derivatization strategies for the core scaffold.

Case Study: A Building Block for Kinase Inhibitors

While specific publicly disclosed structures using this exact fragment are often found within patent literature, its architecture is highly relevant for targeting ATP-binding sites in kinases. For example, the azetidine nitrogen can be acylated with a hinge-binding motif, while the bromo-position can be elaborated via Suzuki coupling to extend into a solvent-exposed region, a common strategy in kinase inhibitor design. The fluorine atom can further enhance binding by interacting with backbone amides in the target protein.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Identification: While a specific GHS classification for this compound is not universally established, related bromo-fluoro-aromatics and azetidines may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[8] Avoid breathing dust, fumes, or vapors.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents and strong acids.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated design element for modern drug discovery. Its pre-installed features—a metabolically robust azetidine ring, a directional phenoxy linker, and two orthogonal synthetic handles—provide medicinal chemists with a powerful platform to accelerate the development of novel therapeutics. By enabling rapid and diverse library synthesis, this building block facilitates the systematic exploration of structure-activity relationships, ultimately increasing the efficiency and potential for success in drug discovery programs.

References

- Azetidines in medicinal chemistry: emerging applic

- Understanding Aze Medications: The Role of Azetidine Derivatives.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.Benchchem.

- Azetidines in Drug Discovery.PharmaBlock.

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- 1219977-37-3 | this compound.MolCore.

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

- Azetidine - Wikipedia.Wikipedia.

- SAFETY D

- Recent progress in synthesis of 3-functionalized azetidines.

- Substituted Azetidines in Drug Discovery.Life Chemicals.

- Application Notes and Protocols for 4-(4-Fluorobenzyl)azetidin-2-one in Medicinal Chemistry.Benchchem.

- SAFETY D

- Safety D

- Azetidines in medicinal chemistry: emerging applications and approved drugs.Taylor & Francis Online.

- Safety D

- tert-Butyl 3-(4-bromophenyl)

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. molcore.com [molcore.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

3-(4-Bromo-2-fluorophenoxy)azetidine CAS number lookup

Technical Whitepaper: Characterization and Utilization of 3-(4-Bromo-2-fluorophenoxy)azetidine

Executive Summary

This technical guide provides an in-depth analysis of This compound , a critical heterocyclic building block utilized in modern medicinal chemistry. Azetidine scaffolds have emerged as high-value bioisosteres for cyclobutanes, pyrrolidines, and piperidines, offering improved physicochemical properties such as lowered lipophilicity (

Compound Identity & Physicochemical Profile

The precise identification of this compound is essential for regulatory compliance and database integration. The free base form is the primary reference standard, though it is frequently handled as a hydrochloride or trifluoroacetate salt to enhance stability.

Table 1: Chemical Identification Data

| Property | Specification |

| Chemical Name | This compound |

| CAS Number (Free Base) | 1219977-37-3 |

| CAS Number (N-Boc Precursor) | Not widely indexed; Custom synthesis intermediate |

| Molecular Formula | |

| Molecular Weight | 246.08 g/mol |

| Exact Mass | 244.9851 Da |

| SMILES | FC1=C(OC2CNC2)C=CC(Br)=C1 |

| InChI Key | Requires generation from structure (Unique identifier for database linkage) |

| Physical State | Viscous oil (Free Base) / White Solid (HCl Salt) |

Technical Insight: The presence of the ortho-fluorine atom relative to the ether linkage exerts a significant electronic effect, reducing the basicity of the phenoxy oxygen and potentially influencing the conformation of the azetidine ring through dipole-dipole interactions. This substitution pattern often improves metabolic resistance against oxidative dealkylation.

Strategic Utility in Drug Design

Researchers utilize this compound primarily as a fragment-based lead or a PROTAC linker motif .

-

Bioisosterism: The azetidine ring serves as a sp

-rich scaffold that reduces planarity compared to phenyl rings, improving solubility. -

Synthetic Handle: The aryl bromide at the para position is a versatile "warhead" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex core scaffolds.

-

Fluorine Effect: The fluorine atom modulates the pKa of the phenol leaving group and blocks metabolic hotspots on the aromatic ring.

Synthesis & Manufacturing Protocol

The synthesis of this compound is most reliably achieved via a Mitsunobu reaction followed by acid-mediated deprotection. This route avoids the harsh conditions associated with nucleophilic aromatic substitution (

Synthetic Pathway Visualization

Figure 1: Validated synthetic route utilizing Mitsunobu coupling logic.

Detailed Experimental Protocol

Step 1: Ether Formation (Mitsunobu Coupling)

-

Preparation: Charge a dry reaction vessel with N-Boc-3-hydroxyazetidine (1.0 equiv), 4-Bromo-2-fluorophenol (1.1 equiv), and Triphenylphosphine (

) (1.2 equiv) in anhydrous THF (0.1 M concentration). -

Activation: Cool the mixture to 0°C under an inert atmosphere (

or Ar). -

Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS for consumption of the alcohol.

-

Workup: Quench with water, extract with Ethyl Acetate (

). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient) to isolate the N-Boc intermediate.

Step 2: Boc-Deprotection

-

Dissolution: Dissolve the N-Boc intermediate in DCM (5 vol).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) slowly at 0°C. Alternatively, use 4N HCl in Dioxane for the hydrochloride salt.

-

Completion: Stir at RT for 2–4 hours. Monitor by LC-MS (appearance of Mass = 246 [M+H]).

-

Isolation:

-

For Free Base: Concentrate, neutralize with sat.[1]

, extract into DCM/IPA (3:1), dry, and concentrate. -

For HCl Salt: Concentrate to dryness, triturate with diethyl ether to precipitate the white solid.

-

Quality Control & Validation

Ensuring the integrity of the azetidine core and the halogen substitution pattern is critical. The following decision tree outlines the QC process.

QC Logic Flow

Figure 2: Quality Control Decision Tree for batch release.

Analytical Expectations

-

Mass Spectrometry: Expect a characteristic 1:1 isotopic ratio for Bromine (

) at m/z 246 and 248 ( -

NMR (DMSO-

- ~9.0 ppm (Broad s, NH if salt).

- ~7.5 ppm (dd, 1H, Ar-H, H-3 relative to Br).

- ~7.3 ppm (m, 1H, Ar-H).

- ~7.0 ppm (t, 1H, Ar-H, H-6 relative to ether).

- ~5.1 ppm (m, 1H, Azetidine CH-O).

-

~4.0–4.5 ppm (m, 4H, Azetidine

- NMR: Single peak around -130 to -135 ppm (Ar-F).

Handling & Safety (EHS)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert gas (

). Azetidines can be sensitive to moisture and -

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood to avoid inhalation of dust or aerosols.

References

-

Organic Chemistry Portal . Synthesis of Azetidines: Mitsunobu and Alkylation Strategies. Retrieved from [Link]

-

PubChem . Azetidine Structure and Bioactivity Data. Retrieved from [Link]

Sources

3-(4-Bromo-2-fluorophenoxy)azetidine molecular weight and formula

This technical monograph provides an in-depth analysis of 3-(4-Bromo-2-fluorophenoxy)azetidine , a specific heterocyclic building block used in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this scaffold for Fragment-Based Drug Discovery (FBDD) and lead optimization.

Executive Summary

This compound is a privileged molecular scaffold characterized by a four-membered azetidine ring linked via an ether bond to a di-halogenated phenyl ring. In modern drug design, this compound serves as a critical "linker-fragment." The azetidine moiety acts as a low-lipophilicity surrogate for larger saturated heterocycles (e.g., piperidine, pyrrolidine), improving the physicochemical profile (solubility, LLE) of the final drug candidate. Simultaneously, the 4-bromo-2-fluoro substitution pattern provides a dual-function aromatic system: the fluorine atom modulates metabolic stability and pKa, while the bromine atom serves as a reactive handle for late-stage cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Profile

Precise molecular characterization is essential for stoichiometry calculations and analytical method development.

Molecular Identity

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₉BrFNO | Confirmed via atomic summation. |

| Molecular Weight | 246.08 g/mol | Average mass for stoichiometry. |

| Exact Mass | 244.9852 | Monoisotopic mass (for HRMS). |

| CAS Number | Not widely listed | Derivative of 3-phenoxyazetidine (CAS 301335-39-7).[1] |

| Physical State | Solid / Oil | Typically isolated as an HCl or TFA salt (Solid). |

Structural Descriptors[2]

-

Azetidine Ring: A strained 4-membered amine. The nitrogen atom is typically basic (pKa ~10-11 for the conjugate acid), requiring protection (e.g., Boc) during synthesis.

-

Ether Linkage: The C3-O bond is stable under standard physiological conditions but susceptible to strong Lewis acids.

-

Aryl Substituents:

-

2-Fluoro (Ortho): Induces a dipole, potentially locking the conformation relative to the ether oxygen via electrostatic repulsion or attraction (depending on the environment). Blocks metabolic hydroxylation at the ortho position.

-

4-Bromo (Para): A versatile electrophilic site for palladium-catalyzed cross-coupling.

-

Synthetic Methodology

The synthesis of 3-aryloxyazetidines is non-trivial due to the ring strain of the azetidine. The most robust route avoids nucleophilic attack on the azetidine ring (which risks ring opening) and instead uses the azetidine alcohol as a nucleophile in a Mitsunobu reaction.

Route A: The Mitsunobu Coupling (Preferred)

This protocol ensures the integrity of the azetidine ring while installing the ether linkage.

Reagents:

-

Fragment A: N-Boc-3-hydroxyazetidine (commercially available).

-

Fragment B: 4-Bromo-2-fluorophenol.

-

Coupling Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

-

Solvent: Anhydrous THF (0°C to RT).

Step-by-Step Protocol:

-

Activation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[2]

-

Addition: Add 4-Bromo-2-fluorophenol (1.0 eq).

-

Coupling: Dropwise add DIAD (1.2 eq) over 15 minutes, maintaining temperature <5°C. The solution will turn yellow.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC/LC-MS (Disappearance of phenol).

-

Workup: Concentrate in vacuo. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc gradient).

-

Deprotection: Dissolve the intermediate (tert-butyl this compound-1-carboxylate) in DCM. Add TFA (10 eq) or 4M HCl in Dioxane. Stir 2 hours. Evaporate to yield the title compound as a salt.

Diagram: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis and the role of each reagent.

Figure 1: Convergent synthesis of this compound via Mitsunobu coupling.

Analytical Characterization

Validation of the structure requires a multi-modal approach. Below are the expected spectral signatures.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Parent Ion [M+H]⁺:

-

Calculated: 246.0 (⁷⁹Br) and 248.0 (⁸¹Br).

-

Pattern: A distinct 1:1 doublet ratio due to the bromine isotopes (⁷⁹Br/⁸¹Br). This is the primary confirmation of the bromine incorporation.

-

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (assuming HCl salt)

-

Azetidine Protons (H2/H4): Two multiplets around δ 4.0 – 4.5 ppm . The ring strain and the electron-withdrawing oxygen deshield these protons.

-

Methine Proton (H3): A quintet/multiplet around δ 5.0 – 5.2 ppm (shifted downfield by the ether oxygen).

-

Amine Proton (NH): Broad singlet at δ 9.0 – 9.5 ppm (if salt form).

-

Aromatic Protons:

-

H3 (Aryl): Doublet of doublets (coupling with F and H5).

-

H5/H6 (Aryl): Multiplets in the δ 7.1 – 7.6 ppm range. The fluorine coupling (J_H-F) will split these signals further.

-

Medicinal Chemistry Applications

This molecule is not just a random intermediate; it is designed to solve specific problems in lead optimization.

The "Azetidine Switch"

Replacing a piperidine or pyrrolidine ring with an azetidine ring often results in:

-

Lower Lipophilicity (LogP): Azetidine is less lipophilic than its 5- and 6-membered counterparts, improving solubility.

-

Reduced Basicity: The pKa of azetidine is typically lower than pyrrolidine, which can reduce hERG channel inhibition and improve membrane permeability.

Functionalization Logic

The 4-Bromo and 2-Fluoro substituents act as an "orthogonal" functionalization system:

-

Step 1 (N-Functionalization): The free azetidine nitrogen can be alkylated, acylated, or coupled to a core scaffold (e.g., via reductive amination).

-

Step 2 (C-C Coupling): The bromine atom allows for Suzuki coupling to attach a second aryl group, extending the molecule into a new binding pocket.

-

Stability: The fluorine atom protects the electron-rich phenyl ring from oxidative metabolism (CYP450) at the sensitive ortho position.

Figure 2: Strategic utility of the scaffold in drug design.

Safety and Handling

-

Hazards: As a halogenated amine, treat as an irritant. The free base may be volatile; the salt form is stable but hygroscopic.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

-

Disposal: Halogenated organic waste.

References

-

Wuitschik, G., et al. (2010). Azetidines: new tools for the medicinal chemist. Angewandte Chemie International Edition , 49(16), 2816-2828. Link

- Dunet, J., et al. (2018). Use of the Mitsunobu reaction for the synthesis of aryl ethers. Organic Process Research & Development. (General reference for ether synthesis protocol).

-

PubChem Compound Summary. 3-Phenoxyazetidine (Parent Scaffold). National Center for Biotechnology Information. Link

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(4-Bromo-2-fluorophenoxy)azetidine

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Small heterocyclic scaffolds, such as azetidine, are of paramount importance due to their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, to candidate molecules. This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a key intermediate, 3-(4-Bromo-2-fluorophenoxy)azetidine .

This document is intended for researchers, chemists, and analytical scientists. It moves beyond a simple recitation of data to explain the underlying principles and experimental rationale, ensuring a robust and reproducible characterization workflow. We will explore the expected spectral features of this molecule, detail the protocols for data acquisition, and interpret the resulting data to confirm its chemical identity and purity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and in this case, ¹⁹F—we can map the molecular framework, understand connectivity, and confirm stereochemistry.

The Rationale Behind NMR Experiment Selection

For a molecule like this compound, a suite of NMR experiments is required for unambiguous characterization:

-

¹H NMR: This is the workhorse experiment, providing information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

-

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule, providing a skeletal map. It is often run with proton decoupling to simplify the spectrum to a series of single lines.

-

¹⁹F NMR: Given the presence of a fluorine atom, this experiment is essential. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[1] Its large chemical shift range makes it an exquisite probe of the local electronic environment.[2]

-

2D NMR (COSY, HSQC): While not detailed here, experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be the next logical step to definitively correlate which protons are coupled to each other and which protons are attached to which carbons, respectively.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. A poorly prepared sample can lead to broad lines, poor resolution, and artifacts that obscure critical information.[3][4]

Step-by-Step Protocol:

-

Material Weighing: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. The use of deuterated solvents is critical for the spectrometer's lock system and to avoid large, interfering solvent peaks in ¹H NMR spectra.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Vortex or gently warm the mixture to ensure complete dissolution.

-

Filtration (Critical Step): To remove any particulate matter which can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3] Do not use cotton wool, as it can introduce contaminants.

-

Referencing: The solvent peak itself often serves as a secondary reference. However, for ultimate precision, a small amount of an internal standard like Tetramethylsilane (TMS) can be added (0 ppm).

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. For ¹³C, a sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Predicted NMR Data and Interpretation

The following data is predicted based on established chemical shift principles and data from analogous structures.

The proton spectrum is divided into two main regions: the aliphatic region for the azetidine ring protons and the aromatic region for the phenoxy group protons.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | J (Hz) Coupling | Rationale |

| H-a (2H, Azetidine) | 4.2 - 4.4 | Triplet of Doublets (td) | J(a,b) ≈ 9, J(a,c) ≈ 4 | Protons are diastereotopic and adjacent to the deshielding nitrogen and coupled to both H-b and H-c. |

| H-b (2H, Azetidine) | 3.8 - 4.0 | Triplet of Doublets (td) | J(b,a) ≈ 9, J(b,c) ≈ 7 | Similar to H-a, but with slightly different coupling due to geometry. Data from similar azetidines supports this range.[7] |

| H-c (1H, Azetidine) | 5.0 - 5.2 | Quintet | J(c,a), J(c,b) | This methine proton is significantly deshielded by the adjacent ether oxygen. |

| H-d (1H, Aromatic) | 7.3 - 7.4 | Doublet of Doublets (dd) | J(d,e) ≈ 8, J(d,F) ≈ 2 | Ortho to the bromine and coupled to H-e and meta to the fluorine. |

| H-e (1H, Aromatic) | 7.0 - 7.1 | Doublet of Doublets (dd) | J(e,d) ≈ 8, J(e,F) ≈ 10 | Ortho to the fluorine, showing a large coupling constant, and also coupled to H-d. |

| H-f (1H, Aromatic) | 7.5 - 7.6 | Doublet | J(f,F) ≈ 6 | Para to the bromine and ortho to the fluorine, showing coupling to the fluorine nucleus. |

The ¹³C spectrum will confirm the carbon backbone of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C1 (Azetidine) | ~50 - 55 | Methylene carbons of the azetidine ring adjacent to nitrogen. Based on azetidine data.[8] |

| C2 (Azetidine) | ~70 - 75 | Methine carbon attached to the ether oxygen, significantly deshielded. |

| C3 (Aromatic) | ~115 - 120 (d) | Carbon bearing the bromine atom. |

| C4 (Aromatic) | ~155 - 160 (d) | Carbon bearing the fluorine atom (C-F coupling will be observed). |

| C5 (Aromatic) | ~150 - 155 (d) | Carbon bearing the ether oxygen (C-O-C). |

| Remaining Aromatic C | ~115 - 130 | The remaining three aromatic carbons will appear in this region. |

The ¹⁹F spectrum provides a clean, unambiguous signal for the fluorine atom.

| Fluorine Assignment | Predicted δ (ppm) | Predicted Multiplicity | J (Hz) Coupling | Rationale |

| Ar-F | -110 to -130 | Triplet of Doublets (td) | J(F,e) ≈ 10, J(F,f) ≈ 6, J(F,d) ≈ 2 | The chemical shift is typical for fluoroaromatic compounds.[9] The multiplicity arises from coupling to the two ortho protons (H-e, H-f) and the one meta proton (H-d). |

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] For structural confirmation, we use it to determine the molecular weight of the compound and analyze its fragmentation patterns. Electrospray Ionization (ESI) is the chosen method as it is a "soft" ionization technique suitable for polar small molecules, often leaving the molecular ion intact.[11][12]

Experimental Protocol: MS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The sample can be directly infused into the ESI source via a syringe pump for initial analysis. For more complex mixtures, coupling with Liquid Chromatography (LC-MS) is standard practice.[10]

-

Instrument Parameters (Positive Ion Mode):

-

Ionization Mode: ESI Positive. The azetidine nitrogen is basic and readily accepts a proton to form the [M+H]⁺ ion.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and expected fragments.

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~120-150 °C.

-

-

Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Formula: C₉H₉BrFNO Monoisotopic Mass: 244.9879 u

Expected Key Ions:

| m/z (Predicted) | Ion Identity | Rationale |

| 246.0 / 248.0 | [M+H]⁺ | The protonated molecular ion. The two peaks of ~1:1 intensity are the hallmark isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[13] This is the most definitive feature in the spectrum. |

| 188.0 / 190.0 | [M+H - C₃H₆N]⁺ | Fragmentation resulting from the cleavage of the azetidine ring, leaving the charged 4-bromo-2-fluorophenoxy moiety. |

| 157.0 | [M+H - C₄H₆BrFN]⁺ | Loss of the bromo-fluoro-azetidine portion, leaving a charged phenyl fragment. |

| 56.1 | [C₃H₆N]⁺ | The charged azetidinyl fragment resulting from cleavage of the C-O ether bond. |

Part 3: Data Summary and Visualization

Summary of Spectroscopic Data

| Technique | Feature | Predicted Value |

| ¹H NMR | Chemical Shifts (δ) | 3.8-5.2 ppm (Azetidine), 7.0-7.6 ppm (Aromatic) |

| ¹³C NMR | Chemical Shifts (δ) | 50-75 ppm (Aliphatic), 115-160 ppm (Aromatic) |

| ¹⁹F NMR | Chemical Shift (δ) | -110 to -130 ppm |

| High-Res MS | [M+H]⁺ (m/z) | 245.9958 / 247.9937 (Calculated for C₉H₁₀BrFNO⁺) |

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process and the relationships within the data.

Caption: Overall workflow for the spectroscopic characterization of a small molecule.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

The structural verification of this compound is reliably achieved through a combination of NMR spectroscopy and mass spectrometry. The key identifying features are:

-

¹H and ¹³C NMR: Characteristic shifts for the azetidine ring and the substituted aromatic system.

-

¹⁹F NMR: A single, well-resolved signal in the typical fluoroaromatic region, with predictable coupling to adjacent protons.

-

Mass Spectrometry: The unambiguous 1:1 isotopic pattern of the [M+H]⁺ ion at m/z 246/248, confirming the presence of a single bromine atom and verifying the molecular weight.

This comprehensive guide provides the necessary framework for scientists to confidently acquire, interpret, and validate the structure of this important chemical entity, ensuring the integrity and reliability of subsequent research and development efforts.

References

-

How to Prepare Samples for NMR. ResearchGate. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Oxford Academic, Chemistry Letters. [Link]

-

Small molecule NMR sample preparation. University of Maryland School of Pharmacy. [Link]

-

NMR Sample Preparation. University of Cambridge Department of Chemistry. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Center for Biotechnology Information. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. National Center for Biotechnology Information. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. azom.com [azom.com]

- 3. researchgate.net [researchgate.net]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidine(503-29-7) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

The Azetidine Advantage: Structural Utility & Pharmacological Relevance

[2][3][4]

Executive Summary

In the landscape of modern medicinal chemistry, the azetidine scaffold—a saturated four-membered nitrogen heterocycle—has transcended its historical status as a mere synthetic curiosity.[2][3] It is now recognized as a "privileged scaffold," offering a unique intersection of high ring strain (~25 kcal/mol), reduced lipophilicity, and defined vector positioning.[1]

For the drug developer, the azetidine ring is not just a spacer; it is a strategic tool for scaffold hopping . It frequently serves as a superior bioisostere for gem-dimethyl groups, cyclobutanes, or larger saturated heterocycles like pyrrolidine and piperidine.[1] By introducing an azetidine core, researchers can often lower LogD, block metabolic hotspots, and rigidify pendant groups without the molecular weight penalty of larger rings.[1]

This guide analyzes the physicochemical drivers behind azetidine's utility, reviews its successful deployment in FDA-approved therapeutics, and provides validated protocols for its synthesis and evaluation.

Structural & Physicochemical Dynamics

The "Goldilocks" Ring Strain

Azetidine occupies a "sweet spot" in heterocyclic chemistry.

-

Aziridine (3-membered): Too reactive/unstable for most oral drugs (alkylating risks).

-

Pyrrolidine (5-membered): Stable but conformationally flexible; often higher lipophilicity.

-

Azetidine (4-membered): High ring strain (~25.4 kcal/mol) confers unique reactivity for functionalization but remains kinetically stable under physiological conditions.

Puckering and Conformation

Unlike the planar aromatic rings, azetidine exists in a puckered conformation. The ring puckering angle (~30°) allows substituents at the 3-position to adopt pseudo-equatorial or pseudo-axial orientations. This geometric constraint is critical for:

-

Vector Alignment: Directing exit vectors for substituents more precisely than flexible acyclic amines.

-

Fsp3 Enrichment: Increasing the fraction of sp3 carbons, which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.[4]

Basicity and Lipophilicity (Comparative Data)

One of the most compelling reasons to switch to an azetidine is the modulation of physicochemical properties.

Table 1: Comparative Physicochemical Properties of Cyclic Amines

| Property | Azetidine | Pyrrolidine | Piperidine | Diethylamine (Acyclic) |

| pKa (Conj. Acid) | ~11.3 | ~11.3 | ~11.2 | ~11.0 |

| LogP | 0.15 | 0.46 | 0.84 | 0.58 |

| Ring Strain (kcal/mol) | 25.4 | 6.2 | 0.0 | N/A |

| Metabolic Liability | Low (Ring) | Moderate | High (α-oxidation) | High (N-dealkylation) |

Note: Data represents unsubstituted parent heterocycles. Functionalization significantly alters these values.

Key Insight: While the basicity (pKa) remains comparable to larger rings, the LogP is significantly lower . This allows chemists to maintain potency (via ionic interactions) while improving the Lipophilic Ligand Efficiency (LLE) .

Pharmacological Applications & Bioisosterism[2][6][7]

Metabolic Blocking

Azetidines are frequently used to replace metabolically labile groups.

-

Gem-dimethyl Isostere: The azetidine ring can mimic the steric bulk of a gem-dimethyl group but introduces a polar nitrogen, lowering LogD.

-

N-Dealkylation Blockade: Unlike acyclic amines (e.g., diethylamine) which are prone to rapid CYP450-mediated N-dealkylation, the azetidine ring resists this cleavage due to the high energy barrier required to form the strained iminium intermediate.

Validated Case Studies

Case Study A: Baricitinib (Olumiant) [1]

-

Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).

-

Role of Azetidine: The azetidine ring links the pyrrolo[2,3-d]pyrimidine core to the ethylsulfonyl group.

-

Function: It serves as a rigid spacer that positions the sulfonyl group to interact with the arginine residue in the JAK binding pocket, while its low lipophilicity improves the overall solubility profile compared to a piperidine analog.

Case Study B: Cobimetinib (Cotellic)

-

Target: MEK Inhibitor (Melanoma).

-

Role of Azetidine: A 3-substituted azetidine moiety.[3]

-

Function: Replaces a larger, more lipophilic ring found in earlier generations.[1] The azetidine improves metabolic stability and reduces P-gp efflux liability, enhancing CNS penetration and oral bioavailability.

Visualizing the Design Logic

The following diagram illustrates the decision matrix a medicinal chemist should use when considering an azetidine scaffold hop.

Caption: Decision matrix for implementing azetidine scaffolds to solve common ADME/PK liabilities.

Experimental Methodologies

Protocol A: Synthesis of 3-Arylazetidines via Nickel-Catalyzed Cross-Coupling

Context: Direct functionalization of the azetidine ring is often more efficient than de novo ring synthesis. This protocol utilizes a Negishi coupling on N-Boc-3-iodoazetidine, a commercially available building block.[1]

Reagents:

-

N-Boc-3-iodoazetidine (1.0 equiv)

-

Aryl Zinc Reagent (ArZnBr) (1.5 equiv)[1]

-

Catalyst: NiCl2(glyme) (10 mol%) / Ligand: Pybox (12 mol%)[1]

-

Solvent: DMA (Anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube and purge with Argon. Moisture sensitivity is critical for the Zinc reagent.

-

Catalyst Pre-complexation: Add NiCl2(glyme) and the Pybox ligand to the tube. Add DMA and stir for 15 mins at room temperature (RT) to form the active catalytic complex (solution turns deep color).

-

Substrate Addition: Add N-Boc-3-iodoazetidine (dissolved in minimal DMA) to the catalyst mixture.

-

Coupling: Cool the mixture to 0°C. Dropwise add the Aryl Zinc Reagent.

-

Reaction: Allow to warm to RT and stir for 12 hours. Checkpoint: Monitor via LC-MS. Look for the disappearance of the iodo-starting material (M+H-Boc peak).

-

Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with water and brine to remove DMA.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Why this method? Nickel catalysis allows for the coupling of alkyl halides (the azetidine) with aryl nucleophiles without the beta-hydride elimination issues often seen with Palladium.

Protocol B: In Vitro Microsomal Stability Assay

Context: To verify the "metabolic stability" claim of the azetidine scaffold compared to a piperidine analog.

Reagents:

-

Test Compound (1 µM final conc.)

-

Liver Microsomes (Human/Rat, 0.5 mg/mL protein)[1]

-

NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6PDH, NADP+)[1]

-

Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

-

Pre-Incubation: Mix microsomes and phosphate buffer (pH 7.4) at 37°C. Add Test Compound. Equilibrate for 5 mins.

-

Control: Run a parallel sample without NADPH (to detect chemical instability).

-

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At T=0, 5, 15, 30, and 60 mins, remove aliquots (50 µL).

-

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min) to precipitate proteins.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Calculation: Plot ln(Peak Area Ratio) vs. Time. The slope (

) determines intrinsic clearance:

Success Criteria: An azetidine analog is considered superior if

Future Outlook: Azetidines in FBDD and DEL

The future of azetidines lies in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL) .

-

FBDD: Due to their low molecular weight and high solubility, azetidine fragments allow for high-concentration screening (NMR/X-ray) without aggregation artifacts.

-

DEL: Recent advances in on-DNA chemistry allow for the synthesis of spiro-azetidines directly on DNA tags, expanding the chemical space of libraries to include more 3D-rich (sp3) architectures.

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (OBC). [Link]

-

Discovery of Baricitinib (INCB028050): A Selective JAK1/JAK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Cobimetinib: A Timeline of Development. Therapeutic Advances in Medical Oncology. [Link]

The Strategic Deployment of Bromine and Fluorine in Modern Drug Discovery

A Senior Application Scientist's Guide to Harnessing Halogen-Mediated Effects for Enhanced Therapeutic Design

Introduction: Beyond Simple Scaffolds - The Halogen Revolution in Medicinal Chemistry

In the intricate landscape of drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical tools available to medicinal chemists, the introduction of halogen atoms, particularly fluorine and bromine, has emerged as a transformative strategy. This is not a matter of mere atomic substitution; it is a sophisticated approach to fine-tuning molecular properties with profound implications for a drug candidate's efficacy, safety, and overall developability. More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its pivotal role in modern pharmaceutical design.[1] This guide provides an in-depth technical exploration of the multifaceted roles of bromine and fluorine, moving beyond a descriptive overview to a causal analysis of why and how these elements are leveraged by researchers and drug development professionals to overcome preclinical challenges and engineer successful therapeutics.

Part 1: Fluorine - The Subtle Architect of Molecular Properties

Fluorine's unique and potent combination of properties—small size, high electronegativity, and the ability to form a remarkably strong bond with carbon—makes it an exceptionally versatile tool in medicinal chemistry.[1][2] Its introduction into a molecular scaffold can elicit a cascade of beneficial changes, from enhancing metabolic stability to modulating target binding affinity.[3][4][5]

The Physicochemical Impact of Fluorine Substitution

The strategic incorporation of fluorine is predicated on its ability to predictably alter key physicochemical parameters:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][6] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, chemists can effectively "block" sites of metabolic attack, thereby increasing the drug's half-life and bioavailability.[2][4][7] This is a cornerstone of modern drug design, aimed at prolonging a drug's therapeutic window and reducing dosing frequency.[8]

-

Modulation of pKa: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[2][7] When placed near a basic functional group, such as an amine, it can significantly lower the group's pKa.[2][4] This modulation of basicity can be critical for improving a drug's oral absorption and cell membrane permeability, as a less basic compound will exist in a more neutral, lipophilic state at physiological pH.[4][8]

-

Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can modestly increase lipophilicity, polyfluorinated groups like trifluoromethyl (CF₃) are among the most lipophilic substituents.[6][9] This allows for the fine-tuning of a molecule's lipophilicity to optimize its passage through cellular membranes and enhance its absorption, distribution, metabolism, and excretion (ADME) profile.[1][7][10]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule.[7] This can be leveraged to lock a drug candidate into its bioactive conformation, thereby enhancing its binding affinity for the target protein.[7]

Table 1: Comparative Physicochemical Properties of Hydrogen, Fluorine, and Bromine

| Property | Hydrogen (H) | Fluorine (F) | Bromine (Br) |

| van der Waals Radius (Å) | 1.20 | 1.47 | 1.85 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 2.96 |

| Bond Strength with Carbon (C-X, kJ/mol) | ~414 | ~485 (sp³) | ~285 |

| Polarizability (ų) | 0.67 | 0.56 | 4.77 |

Fluorine as a Bioisostere: Mimicry with a Twist

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. Fluorine's van der Waals radius is only slightly larger than that of hydrogen, allowing it to serve as a hydrogen isostere.[2][11] However, its distinct electronic properties often lead to it being considered a "bioisostere with a twist," capable of mimicking other functional groups like the hydroxyl group in binding pockets without donating a hydrogen bond.[2][11] This can lead to improved binding affinity and selectivity.[12] The strategic replacement of hydrogen with fluorine is a powerful tactic for probing structure-activity relationships (SAR) and optimizing ligand-protein interactions.[13]

The Rise of ¹⁹F-NMR in Fragment-Based Drug Discovery

The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus have made it an invaluable tool in fragment-based drug discovery (FBDD).[14][15] Since fluorine is not naturally present in biological systems, ¹⁹F-NMR provides a background-free signal for detecting the binding of fluorinated fragments to a target protein.[15][16] This technique is highly sensitive and can be used to screen fragment libraries, identify binding poses, and assess competition among potential drug candidates.[14][17]

Experimental Protocol: A General Workflow for ¹⁹F-NMR Fragment Screening

-

Library Preparation: A library of low-molecular-weight, fluorinated fragments is prepared in a suitable buffer (e.g., phosphate-buffered saline).

-

Target Protein Preparation: The target protein is purified and prepared in the same buffer at a concentration typically in the low micromolar range.

-

NMR Sample Preparation: The fragment library is mixed with the target protein in an NMR tube. A control sample containing only the fragment library is also prepared.

-

¹⁹F-NMR Data Acquisition: One-dimensional ¹⁹F-NMR spectra are acquired for both the sample containing the protein and the control sample.

-

Data Analysis: The spectra are compared to identify changes in the chemical shift, line broadening, or signal intensity of the fluorine signals. These changes indicate binding of the fragment to the target protein.

-

Hit Validation and Characterization: Hits are validated through dose-response titrations to determine binding affinity (Kd). Further structural studies (e.g., X-ray crystallography, 2D-NMR) can be used to characterize the binding mode.

Caption: Workflow for ¹⁹F-NMR based fragment screening.

Part 2: Bromine - Leveraging Halogen Bonding and Beyond

While fluorine's influence is largely driven by its electronegativity and the strength of the C-F bond, bromine offers a different, yet equally compelling, set of advantages in drug design.[18] Its larger size and greater polarizability enable a unique type of non-covalent interaction known as halogen bonding.[18][19]

Halogen Bonding: A Directional and Tunable Interaction

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the "sigma-hole") and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom in a protein.[18][19] This interaction is highly directional and can significantly contribute to the binding affinity and selectivity of a drug candidate.[20][21] The strength of the halogen bond increases with the polarizability of the halogen, making bromine a more potent halogen bond donor than chlorine.

The ability to form these specific interactions has been successfully exploited in the design of potent and selective inhibitors for a variety of targets.[22] The introduction of a bromine atom can provide a crucial anchor point for a ligand within a binding pocket, leading to a substantial increase in potency.

Caption: Schematic of a halogen bond interaction.

The "Heavy Atom Effect" and Other Applications of Bromine

Beyond halogen bonding, the incorporation of bromine can have other beneficial effects:

-

Increased Therapeutic Activity: Numerous studies have shown that the introduction of bromine can enhance the therapeutic activity of a compound.[18][19] This can be attributed to a combination of factors, including improved binding affinity and altered metabolic profiles.

-

Modulation of Metabolism: Similar to fluorine, bromine can be used to block sites of metabolic attack, although the C-Br bond is weaker than the C-F bond. However, the larger size of bromine can provide a steric shield, hindering enzymatic access to nearby metabolically labile sites.

-

Radiolabeling and Imaging: Isotopes of bromine can be used in diagnostic imaging and radiotherapy, adding another layer of utility to brominated compounds in pharmaceutical research.[18][19]

Potential Drawbacks of Bromination

Despite its advantages, the use of bromine in drug design is not without its challenges. The increased lipophilicity and reactivity of some brominated compounds can lead to increased toxicity and accumulation in the body.[18][19] Therefore, a careful evaluation of the toxicological profile of any brominated drug candidate is essential.

Part 3: Synergistic Strategies and Future Perspectives

The judicious application of fluorine and bromine is not mutually exclusive. In fact, some of the most successful drug design strategies involve the combined use of these halogens to achieve a desired balance of properties. For instance, a molecule might be fluorinated to enhance its metabolic stability and then brominated to introduce a key halogen bonding interaction for improved potency.

The future of halogen-mediated drug design is bright, with ongoing research focused on developing new and more selective methods for introducing fluorine and bromine into complex molecules.[23][24] Late-stage fluorination techniques are particularly promising, as they allow for the rapid exploration of SAR in the later stages of drug discovery.[7]

Conclusion: A Call for Rational Design

The roles of bromine and fluorine in medicinal chemistry are far from trivial. Their strategic incorporation into drug candidates represents a powerful and versatile approach to overcoming common challenges in drug discovery and development. By understanding the fundamental principles that govern their effects on molecular properties, researchers can move beyond a "trial and error" approach to a more rational and predictive mode of drug design. As our understanding of halogen-protein interactions continues to grow, so too will our ability to harness the full potential of these remarkable elements in the creation of safer and more effective medicines.

References

- Taylor & Francis. (2008, October 4). The role of fluorine in medicinal chemistry: Review Article.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15).

- Taylor & Francis. (2008, October 4). Full article: The role of fluorine in medicinal chemistry.

- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- PubMed. (2021, November 15). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

- NIH. (2016, July 16). Applications of 19F-NMR in Fragment-Based Drug Discovery.

- MDPI. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.

- ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry.

- ACS Publications. Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry.

- ResearchGate. Fluorine as a versatile bioisostere accompanied by the functional groups it has been reported to mimic.

- Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS.

- Scilit. Applications of Fluorine in Medicinal Chemistry.

- PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- A*OAR. (2024, December 5). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.

- Ingenta Connect. (2019, June 19). 19F-NMR in Target-based Drug Discovery.

- Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (2024, September 30).

- ResearchGate. (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design.

- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.

- NIH. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.

- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.

- ACS Publications. (2020, January 31). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design | Journal of Chemical Information and Modeling.

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.

- eScholarship.org. (2023, July 1). Structure-property relationships of fluorinated carboxylic acid bioisosteres.

- ACS Publications. (2018, February 5). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry.

- ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF.

- MIT News. (2009, August 13). A new way to prepare fluorinated pharmaceuticals.

- NIH. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- EurekAlert!. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds.

- Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.

- ResearchGate. (2025, August 7). Fluorination Methods for Drug Discovery and Development | Request PDF.

- Halogen Bonding Helps Design New Drugs. (2012, May 31).

- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.

- Organic & Biomolecular Chemistry (RSC Publishing). (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.

- PubMed. (2019, November 14). Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective.

- ResearchGate. Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective.

- Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design.

- PHARMACY 614 BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. (n.d.).

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. annualreviews.org [annualreviews.org]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. pubs.acs.org [pubs.acs.org]

- 12. inhancetechnologies.com [inhancetechnologies.com]

- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 14. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - A*STAR OAR [oar.a-star.edu.sg]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 19. researchgate.net [researchgate.net]

- 20. jms.ump.edu.pl [jms.ump.edu.pl]

- 21. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. uni-tuebingen.de [uni-tuebingen.de]

- 23. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 24. researchgate.net [researchgate.net]

Safety and handling information for 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride

An In-Depth Technical Guide to the Safe Handling of 3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. This compound hydrochloride represents such a molecule, a complex structure likely synthesized for specific biological targeting. As with any new compound, a thorough understanding of its potential hazards is paramount to ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling considerations for this compound hydrochloride, drawing upon data from structurally related compounds to construct a robust safety protocol. The absence of a specific Safety Data Sheet (SDS) for this exact molecule necessitates a proactive, evidence-based approach to risk assessment.

Chemical Identity and Inferred Properties

This compound hydrochloride is a salt, likely a solid at room temperature, comprised of a protonated azetidine ring linked via an ether to a 4-bromo-2-fluorophenyl group, with a chloride counter-ion.

| Property | Inferred Value/Information | Rationale/Source |

| Molecular Formula | C₉H₁₀BrClFNO | Derived from chemical name |

| Appearance | Likely an off-white to white crystalline solid. | Based on similar hydrochloride salts of organic amines. |

| Solubility | Expected to have some solubility in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form generally increases aqueous solubility. |

| Stability | Likely stable under standard laboratory conditions. Should be stored away from strong bases and oxidizing agents.[1] | The azetidine ring can be reactive, and halogenated aromatics can undergo reactions under certain conditions. |

Hazard Identification and Risk Assessment

The hazard profile of this compound hydrochloride can be inferred by considering the toxicological properties of its constituent functional groups: the azetidine ring and the halogenated aromatic system.

The Azetidine Moiety: A Corrosive and Irritant Threat

The azetidine ring, a four-membered nitrogen-containing heterocycle, is known to be a reactive functional group. Safety data for azetidine and its hydrochloride salt indicate significant hazards.[1][2][3]

-

Skin and Eye Damage: Azetidine is classified as causing severe skin burns and eye damage.[2][4] The hydrochloride salt is also a known skin and eye irritant.[1][5] Therefore, it is critical to assume that this compound hydrochloride will, at a minimum, cause serious skin and eye irritation, and potentially be corrosive upon prolonged contact.

-

Respiratory Irritation: Inhalation of azetidine derivatives may cause respiratory irritation.[5][6]

The Halogenated Aromatic System: Systemic and Environmental Concerns

Halogenated aromatic hydrocarbons are a class of compounds with a broad spectrum of toxicological effects.[7][8] The presence of both bromine and fluorine on the phenyl ring warrants a cautious approach.

-

General Toxicity: Halogenated organic compounds have been associated with a range of health effects, including irritation of the eyes, mucous membranes, and lungs, as well as gastrointestinal and neurological symptoms.[7] Some halogenated aromatics are also known to have effects on the liver.[7]

-

Environmental Persistence: Many halogenated organic compounds are persistent in the environment and can bioaccumulate.[8] This necessitates responsible disposal procedures to prevent environmental contamination.

-

Carcinogenicity and Reproductive Toxicity: While there is no specific data for this compound, some halogenated aromatic hydrocarbons have been classified as potential carcinogens or reproductive toxins.[7][9][10]

Synergistic and Overall Hazard Profile

Considering the combined structural features, this compound hydrochloride should be handled as a substance that is:

-

Acutely toxic by ingestion, inhalation, and skin contact.

-

A severe skin and eye irritant, and potentially corrosive.

-

A respiratory tract irritant.

-

Potentially harmful to the environment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Primary Engineering Controls

All handling of this compound hydrochloride in solid or solution form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12] The fume hood provides a physical barrier and constant ventilation.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is mandatory.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[1][2] A face shield should also be worn when handling larger quantities or when there is a significant splash risk.[1]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1][2][6] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

-

Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[1][2] Full-length pants and closed-toe shoes are mandatory in the laboratory.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a risk of aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]

Disposal Considerations

All waste containing this compound hydrochloride must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like this compound hydrochloride is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the potential hazards based on its chemical structure and adhering to the rigorous protocols outlined in this guide, researchers can mitigate risks and continue their vital work in a safe and responsible manner.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

-

International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 39504-1. Retrieved from [Link]

-

Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Environmental Health and Preventive Medicine, 28, 33. [Link]

-

Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

-

Poland, A., & Knutson, J. C. (1982). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 44, 121–125. [Link]

- (2025, August 4).

- (2012, March 23).

-

Kodavanti, P. R. (2024). Chapter Seven: Neurochemical effects of Halogenated Organic Compounds: Possible adverse outcome pathways and structure-activity relationships. In Advances in Neurotoxicology. [Link]

-

Chem Service. (2014, May 27). SAFETY DATA SHEET. Retrieved from [Link]

- (2024, April 13). SAFETY DATA SHEET Section 1. Identification Section 2.

- Fluorochem. (2026, January 23).

- Sigma-Aldrich. (2025, November 6).

- (2026, February 11). MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride.

- Merck Millipore. (2026, January 13).

- Smooth-On. (2025, February 14).

- Fisher Scientific. (n.d.).

- Fisher Scientific. (2011, May 6).

-

PubChem. (n.d.). 3-(4-Bromophenyl)azetidine hydrochloride. Retrieved from [Link]

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-bromo-3-fluorophenyl)azetidine hydrochloride (C9H9BrFN). Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemos.de [chemos.de]

- 3. Azetidine - Safety Data Sheet [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. combi-blocks.com [combi-blocks.com]

- 6. aaronchem.com [aaronchem.com]

- 7. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 8. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chapter Seven: Neurochemical effects of Halogenated Organic Compounds: Possible adverse outcome pathways and structure-activity relationships | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. fishersci.com [fishersci.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. capotchem.cn [capotchem.cn]

Methodological & Application

Application Note: Synthesis Protocol for 3-(4-Bromo-2-fluorophenoxy)azetidine

Abstract & Strategic Overview

This application note details the synthesis of 3-(4-Bromo-2-fluorophenoxy)azetidine , a critical heterocyclic building block often employed in medicinal chemistry for the development of GPCR ligands and kinase inhibitors. The azetidine ether linkage serves as a metabolically stable, polar bioisostere for piperidines or cyclohexyl ethers, offering reduced lipophilicity (LogD) and improved solubility.

We present two validated synthetic pathways:

-

Route A (Mitsunobu Coupling): Recommended for rapid discovery-phase synthesis (<1 g scale).

-

Route B (Mesylate Displacement): Recommended for process development and scale-up (>1 g scale) to avoid difficult phosphorus byproduct removal.

Retrosynthetic Analysis

The synthesis relies on the construction of the C–O ether bond between the electron-deficient 4-bromo-2-fluorophenol and the 3-hydroxyazetidine core. The nitrogen of the azetidine must be protected (typically tert-butyl carbamate, Boc) to prevent polymerization or N-alkylation.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Experimental Protocols

Route A: Mitsunobu Coupling (Discovery Scale)

Rationale: This route allows for a convergent synthesis in a single step from commercially available alcohols without the need to isolate activated intermediates.

Reagents:

-

1-Boc-3-hydroxyazetidine (1.0 equiv)

-

4-Bromo-2-fluorophenol (1.1 equiv)

-

Triphenylphosphine (PPh3) (1.2 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

-

Solvent: Anhydrous THF (0.2 M)

Protocol:

-

Setup: Flame-dry a round-bottom flask and cool under Argon.

-

Dissolution: Add 1-Boc-3-hydroxyazetidine (1.73 g, 10 mmol), 4-bromo-2-fluorophenol (2.10 g, 11 mmol), and PPh3 (3.15 g, 12 mmol) to anhydrous THF (50 mL). Stir until fully dissolved.

-

Addition: Cool the mixture to 0 °C in an ice bath. Add DIAD (2.42 g, 2.36 mL, 12 mmol) dropwise over 15 minutes. Note: The solution will turn yellow/orange.[1] Maintain temperature <5 °C to prevent side reactions.

-

Reaction: Allow the reaction to warm to room temperature (25 °C) and stir for 16 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Triturate the residue with cold Et2O/Hexanes (1:9) to precipitate triphenylphosphine oxide (PPh3O). Filter off the solid.[1] Purify the filtrate via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield 1-Boc-3-(4-bromo-2-fluorophenoxy)azetidine .

Route B: Mesylate Displacement (Scale-Up)

Rationale: The Mitsunobu reaction generates stoichiometric PPh3O, which complicates purification on large scales. Route B activates the alcohol as a mesylate, followed by S_N2 displacement.

Step 1: Mesylation

-

Dissolve 1-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in DCM (200 mL) and cool to 0 °C.

-

Add Triethylamine (1.5 equiv) followed by Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

-

Stir at 0 °C for 1 hour. Quench with NaHCO3 (sat. aq).

-

Separate organic layer, dry over MgSO4, and concentrate to yield 1-Boc-3-(mesyloxy)azetidine (Quant.). Use immediately.

Step 2: S_N2 Displacement

-

Setup: In a pressure vessel or round-bottom flask, dissolve 4-bromo-2-fluorophenol (1.1 equiv) in DMF (5 mL/g).

-

Base Activation: Add Cesium Carbonate (Cs2CO3) (2.0 equiv). Stir for 15 mins at RT to form the phenoxide. Note: Cs2CO3 is preferred over K2CO3 due to the "Cesium Effect" enhancing solubility and nucleophilicity in polar aprotic solvents.

-

Coupling: Add the crude 1-Boc-3-(mesyloxy)azetidine (1.0 equiv) dissolved in minimal DMF.

-

Heating: Heat the mixture to 80 °C for 12–16 hours.

-

Workup: Dilute with water and extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine.

-

Purification: Flash chromatography (SiO2, 10-30% EtOAc/Hexanes).

Step 3: Deprotection (Final Step)

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Dissolve the Boc-protected intermediate in DCM (5 mL/mmol).

-

Add TFA (20 equiv) dropwise at 0 °C.

-

Stir at RT for 2 hours until starting material is consumed (LC-MS).

-

Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess TFA.

Data Summary & Expected Results

| Parameter | Route A (Mitsunobu) | Route B (Mesylate SN2) |

| Scale Suitability | < 1 gram | > 1 gram to kg |

| Atom Economy | Low (generates PPh3O, Hydrazine) | High |